2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Overview
Description
“2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid” is a chemical compound with the CAS Number: 1195159-84-2. It has a molecular weight of 207.19 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of several 3,4-dihydro-4-oxo-2-1,3-benzoxazine-carboxylic acids is described in the literature . The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters which were prepared by condensation of salicylamide with various aldehydes and ketones .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO4/c1-5-9(12)11-7-4-2-3-6(10(13)14)8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, there is no further information available on the physical and chemical properties of “this compound”.Scientific Research Applications
Synthesis and Reactivity
Organic Synthesis : Research has shown that derivatives of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine are key intermediates in the synthesis of various organic compounds. For instance, a study detailed the synthesis of several 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids from hydrogen carbonate hydrolysis of their corresponding esters, which were prepared by condensation of salicylamide with various aldehydes and ketones (Fitton & Ward, 1971). This method highlights the compound's role in facilitating the creation of complex molecules through relatively straightforward chemical reactions.
Peptidomimetic Building Blocks : A study focused on the stereoselective synthesis of (R)- and (S)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids, carboxylates, and carboxamides. These compounds were then utilized as peptidomimetic building blocks, demonstrating the compound's utility in creating molecules that mimic peptide structures, which could have implications for drug discovery (Hrast, Mrcina, & Kikelj, 1999).
Potential Applications in Medicinal Chemistry
- The research also delves into the potential applications of these compounds in medicinal chemistry. For instance, benzoxazine derivatives have been identified for their roles in synthesizing novel antioxidant and anticorrosive additives for motor oils, indicating their utility beyond pharmaceuticals into industrial applications (Hassan et al., 2011). Though this is not directly related to medicinal chemistry, the principles of reactivity and functional group modification could be applied in the design of drug molecules.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation .
Properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-5-9(12)11-7-4-2-3-6(10(13)14)8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWMPXSPYXEIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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